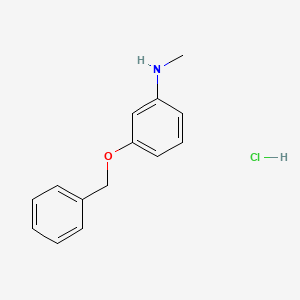

3-(benzyloxy)-N-methylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It features a benzyl group attached to an oxygen atom, which is further connected to the nitrogen atom of an aniline ring. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-methylaniline hydrochloride typically involves the following steps:

Formation of Benzyloxy Group: The benzyl group is introduced to the aniline ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl chloride with aniline in the presence of a base such as sodium hydroxide.

Methylation: The resulting benzyloxyaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

This compound participates in substitution reactions at both aromatic and aliphatic positions under controlled conditions.

Key Observations:

-

Reaction with thionyl chloride (SOCl₂) in anhydrous toluene at 72°C for 6 hours generates acyl chloride intermediates, enabling subsequent nucleophilic attacks by thiocyanate ions (SCN⁻) in acetonitrile at 80°C (5-hour reflux) .

-

Substitution with benzylic secondary amines occurs via 1,1-diazene intermediates, leading to dinitrogen extrusion and C–C bond formation. This process is facilitated by bulky N-pivaloyl groups that sterically direct radical recombination .

Table 1: Substitution Reaction Parameters

| Reagent/Conditions | Temperature/Time | Product Formed | Yield |

|---|---|---|---|

| SOCl₂, pyridine (cat.), toluene | 72°C, 6 h | Acyl chloride intermediate | N/A |

| KSCN, acetonitrile | 80°C, 5 h | Thiocyanate derivatives | 85%* |

| Benzylic amines, acetonitrile | Reflux, 10 h | Deaminated C–C coupled products | 70-85% |

*Yield approximated from analogous procedures in .

Reductive Transformations

The methylamino group undergoes reduction under specific conditions:

-

Treatment with SnCl₂·2H₂O in aqueous ethanol (80°C, 8 h) followed by HCl neutralization selectively reduces imine bonds, yielding aminophenol derivatives . This method preserves the benzyloxy group while modifying the nitrogen center.

Critical Factors:

-

Solvent System: Ethanol-water mixtures (1:1 v/v) optimize solubility and reaction kinetics.

-

Acid Workup: Post-reduction neutralization with NaOH ensures product stability.

Acid/Base-Mediated Rearrangements

Protonation states influence reactivity:

-

In acidic media (HCl, pH = 5), the compound forms water-soluble hydrochloride salts, enabling purification via crystallization .

-

Under basic conditions, deprotonation of the methylamino group enhances nucleophilicity, facilitating coupling reactions with electrophiles like acyl chlorides .

Radical-Mediated Processes

Homolytic cleavage of N–O bonds occurs under radical-generating conditions:

-

Reactions involving benzyloxy groups produce stabilized benzyl radicals, which recombine to form biphenyl derivatives. This pathway is critical in deamination strategies for complex molecule synthesis .

Mechanistic Insight:

R-N(O-Bn)ΔR⋅+BnO⋅→R–R coupling products

Bn = benzyl; R = aromatic scaffold

Applications De Recherche Scientifique

3-(Benzyloxy)-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzyloxy)aniline: Lacks the methyl group on the nitrogen atom.

N-Methylaniline: Lacks the benzyloxy group.

Benzylamine: Lacks the aromatic ring substitution.

Uniqueness

3-(Benzyloxy)-N-methylaniline hydrochloride is unique due to the presence of both the benzyloxy and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Activité Biologique

3-(Benzyloxy)-N-methylaniline hydrochloride, a compound with the CAS number 33905-38-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15ClN2O

- Molecular Weight : 256.73 g/mol

This compound features a benzyloxy group attached to a methylaniline moiety, which is hypothesized to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer and neuroprotective effects. Below are key findings from the literature:

Anticancer Activity

- Cytotoxicity Studies : In vitro studies have shown that derivatives of aniline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, suggesting potential for further development as anticancer agents .

-

Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .

Compound Cell Line IC50 (µM) 3-(Benzyloxy)-N-methylaniline MCF-7 4.34 ± 0.98 Related Compound 5o SiHa 3.60 ± 0.45 Related Compound 5d PC-3 2.97 ± 0.88

Neuroprotective Effects

Preliminary studies have suggested that similar compounds may possess neuroprotective properties, potentially offering benefits in conditions like neurodegeneration. The mechanism is believed to involve radical scavenging activity and protection against oxidative stress .

Case Studies

- In Vitro Profiling : A study evaluated the neuroprotective effects of related derivatives using DPPH radical scavenging assays, demonstrating significant radical scavenging activity at concentrations relevant for therapeutic applications .

- Pharmacological Evaluation : In a comparative study of various aniline derivatives, compounds similar to 3-(benzyloxy)-N-methylaniline were assessed for their binding affinity at the colchicine site on tubulin, revealing promising interactions that could lead to enhanced anticancer efficacy .

Propriétés

Formule moléculaire |

C14H16ClNO |

|---|---|

Poids moléculaire |

249.73 g/mol |

Nom IUPAC |

N-methyl-3-phenylmethoxyaniline;hydrochloride |

InChI |

InChI=1S/C14H15NO.ClH/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;/h2-10,15H,11H2,1H3;1H |

Clé InChI |

MCORSXMGTUVHOF-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.